![molecular formula C19H24N2O2 B13336263 tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13336263.png)
tert-Butyl ((2'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminomethyl group attached to a biphenyl structure, and a carbamate functional group
Preparation Methods
The synthesis of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate typically involves the following steps:
Formation of the biphenyl structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of the aminomethyl group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone derivative of the biphenyl structure reacts with an amine in the presence of a reducing agent.
Formation of the carbamate group: The carbamate group is introduced by reacting the aminomethyl-biphenyl derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the carbamate group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a protecting group for amines in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving carbamate derivatives.
Industry: The compound can be used in the production of polymers and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The biphenyl structure may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate include:
tert-Butyl (2-(methylamino)ethyl)carbamate: This compound has a similar carbamate structure but with a different substituent on the amine group.
tert-Butyl (2-aminoethyl)(ethyl)carbamate: This compound has an ethyl group instead of a biphenyl structure, resulting in different chemical properties and applications.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: This compound has a similar structure but with a different arrangement of the amine and carbamate groups.
The uniqueness of tert-Butyl ((2’-(aminomethyl)-[1,1’-biphenyl]-3-yl)methyl)carbamate lies in its biphenyl structure, which provides additional hydrophobic interactions and potential for selective binding to molecular targets.
Properties
Molecular Formula |
C19H24N2O2 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
tert-butyl N-[[3-[2-(aminomethyl)phenyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C19H24N2O2/c1-19(2,3)23-18(22)21-13-14-7-6-9-15(11-14)17-10-5-4-8-16(17)12-20/h4-11H,12-13,20H2,1-3H3,(H,21,22) |
InChI Key |
UZTJUQALQXUZFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2=CC=CC=C2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(tert-Butoxycarbonyl)-1,8-diazaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13336180.png)
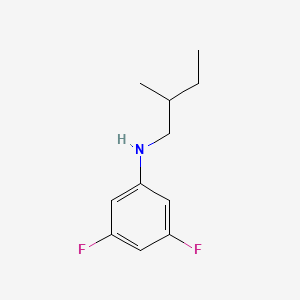
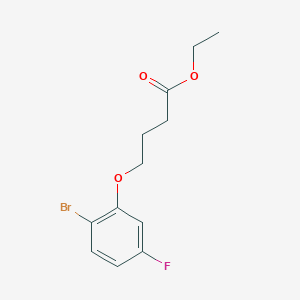

![Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B13336206.png)

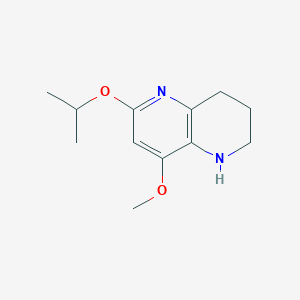
![Ethyl 2-amino-5,7-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13336219.png)
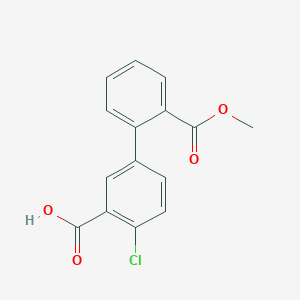
![tert-Butyl 2-cyano-1-oxa-9-azadispiro[2.2.56.23]tridecane-9-carboxylate](/img/structure/B13336250.png)
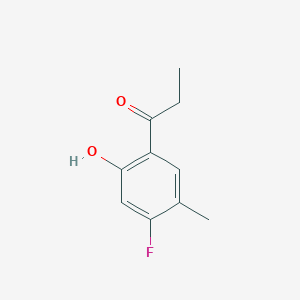


![2-(Benzo[b]thiophen-4-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13336257.png)
